8-Fluoroisoquinoline-5-sulfonyl chloride
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Overview
Description
8-Fluoroisoquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C9H5ClFNO2S and a molecular weight of 245.66 g/mol . It is a fluorinated derivative of isoquinoline, which is a nitrogen-containing heteroaromatic compound. The presence of both fluorine and sulfonyl chloride groups in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
One common method involves the reaction of 2-iodobenzylidenamine with trifluoromethylalkyne in the presence of a palladium catalyst . Another approach includes the use of thionyl chloride to introduce the sulfonyl chloride group . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
8-Fluoroisoquinoline-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Stille coupling, to form carbon-carbon bonds.
Scientific Research Applications
8-Fluoroisoquinoline-5-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Fluoroisoquinoline-5-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
8-Fluoroisoquinoline-5-sulfonyl chloride can be compared with other fluorinated isoquinoline derivatives, such as:
4-Fluoroisoquinoline-5-sulfonyl chloride: Similar in structure but with the fluorine atom at a different position, leading to different reactivity and applications.
Trifluoromethylated Isoquinolines: These compounds have multiple fluorine atoms, which can further enhance their biological activities and stability.
Properties
IUPAC Name |
8-fluoroisoquinoline-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2S/c10-15(13,14)9-2-1-8(11)7-5-12-4-3-6(7)9/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIYNEAJQMZVRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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